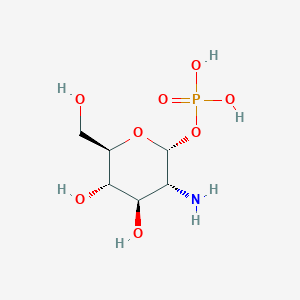
alfa-D-glucosamina 1-fosfato
Descripción general
Descripción
La Glucosamina 1-Fosfato es un monosacárido fosfato, lo que significa que es una molécula de azúcar simple que ha sido fosforilada. Es un intermedio importante en la biosíntesis de los glucosaminoglucanos, que son componentes esenciales del cartílago y otros tejidos conectivos. Este compuesto desempeña un papel crucial en varios procesos biológicos, incluida la formación de cartílago y el mantenimiento de la salud de las articulaciones.
Rutas de Síntesis y Condiciones de Reacción:
Síntesis Química: La Glucosamina 1-Fosfato puede sintetizarse mediante la fosforilación de la glucosamina. Este proceso normalmente implica el uso de ácido fosfórico o un agente fosforilante como el oxicloruro de fósforo en condiciones controladas.
Síntesis Enzimática: Otro método implica el uso de enzimas como la glucosamina-6-fosfato desaminasa, que convierte la glucosamina-6-fosfato en Glucosamina 1-Fosfato.
Métodos de Producción Industrial:
Fermentación Microbiana: La producción industrial a menudo utiliza la fermentación microbiana. Cepas específicas de bacterias u hongos se modifican genéticamente para producir Glucosamina 1-Fosfato en grandes cantidades. Este método es ecológico y rentable.
Extracción de Fuentes Naturales: La Glucosamina 1-Fosfato también puede extraerse de fuentes naturales como los exoesqueletos de mariscos, aunque este método es menos común debido a posibles reacciones alérgicas y problemas ambientales
Tipos de Reacciones:
Oxidación: La Glucosamina 1-Fosfato puede sufrir reacciones de oxidación, donde se convierte en ácido glucosámico.
Reducción: Se puede reducir para formar glucosamina.
Sustitución: El grupo fosfato puede ser sustituido por otros grupos funcionales, lo que lleva a la formación de varios derivados.
Reactivos y Condiciones Comunes:
Agentes Oxidantes: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Agentes Reductores: El borohidruro de sodio y el hidruro de litio y aluminio se utilizan a menudo como agentes reductores.
Reacciones de Sustitución: Estas reacciones normalmente requieren catalizadores como ácidos o bases para facilitar el proceso de sustitución.
Productos Principales:
Ácido Glucosámico: Formado a través de la oxidación.
Glucosamina: Formado a través de la reducción.
Varios Derivados: Formado a través de reacciones de sustitución .
Aplicaciones Científicas De Investigación
La Glucosamina 1-Fosfato tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de varios glucosaminoglucanos y otros carbohidratos complejos.
Biología: Desempeña un papel crucial en el estudio de los procesos celulares que involucran la glicosilación y la fosforilación.
Medicina: La Glucosamina 1-Fosfato se investiga por sus posibles efectos terapéuticos en el tratamiento de la osteoartritis y otros trastornos relacionados con las articulaciones.
Industria: Se utiliza en la producción de suplementos dietéticos y productos farmacéuticos destinados a mejorar la salud de las articulaciones
Mecanismo De Acción
La Glucosamina 1-Fosfato ejerce sus efectos principalmente a través de su papel en la biosíntesis de los glucosaminoglucanos. Estas moléculas son esenciales para la formación y el mantenimiento del cartílago y otros tejidos conectivos. El compuesto actúa como precursor para la síntesis de glucosaminoglucanos, que luego se incorporan a la matriz extracelular del cartílago. Este proceso ayuda a mantener la integridad estructural y la función de las articulaciones .
Compuestos Similares:
Glucosamina: Un azúcar amino simple que sirve como precursor de la Glucosamina 1-Fosfato.
N-Acetilglucosamina: Un derivado acetilado de la glucosamina que es más estable y más fácil de extraer.
Glucosamina-6-Fosfato: Otra forma fosforilada de la glucosamina que juega un papel en procesos biológicos similares.
Unicidad: La Glucosamina 1-Fosfato es única en su papel específico como intermedio en la biosíntesis de los glucosaminoglucanos. A diferencia de sus homólogos, participa directamente en el proceso de fosforilación que conduce a la formación de estas moléculas esenciales. Esto la convierte en un compuesto crítico en el estudio de la formación de cartílago y la salud de las articulaciones .
Análisis Bioquímico
Biochemical Properties
Glucosamine 1-phosphate participates in several biochemical reactions. It interacts with various enzymes and proteins, significantly impacting their function. For instance, it acts as a substrate for UDP-GlcNAc pyrophosphorylase, which synthesizes UDP-GlcNAc in the presence of UTP . The interaction between Glucosamine 1-phosphate and these biomolecules is crucial for maintaining the balance of biochemical reactions in the cell.
Cellular Effects
Glucosamine 1-phosphate influences various types of cells and cellular processes. It impacts cell function, including cell signaling pathways, gene expression, and cellular metabolism. For example, it plays a central role in peptidoglycan metabolism, which is the foundation of the bacterial cell wall .
Molecular Mechanism
At the molecular level, Glucosamine 1-phosphate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is involved in the biosynthesis of UDP-GlcNAc, a key building block in peptidoglycan production .
Metabolic Pathways
Glucosamine 1-phosphate is involved in several metabolic pathways. It interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels. For example, it is a part of the UDP-GlcNAc biosynthesis pathway .
Comparación Con Compuestos Similares
Glucosamine: A simple amino sugar that serves as a precursor for glucosamine 1-Phosphate.
N-Acetylglucosamine: An acetylated derivative of glucosamine that is more stable and easier to extract.
Glucosamine-6-Phosphate: Another phosphorylated form of glucosamine that plays a role in similar biological processes.
Uniqueness: Glucosamine 1-Phosphate is unique in its specific role as an intermediate in the biosynthesis of glycosaminoglycans. Unlike its counterparts, it is directly involved in the phosphorylation process that leads to the formation of these essential molecules. This makes it a critical compound in the study of cartilage formation and joint health .
Propiedades
IUPAC Name |
[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO8P/c7-3-5(10)4(9)2(1-8)14-6(3)15-16(11,12)13/h2-6,8-10H,1,7H2,(H2,11,12,13)/t2-,3-,4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJBYRVFGYXULK-QZABAPFNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)(O)O)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)O)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175855 | |
| Record name | alpha-D-Glucosamine 1-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2152-75-2 | |
| Record name | α-D-Glucosamine 1-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2152-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glucosamine 1-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002152752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-D-Glucosamine 1-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-D-Glucosamine 1-phosphate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BSG3MU7VAE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary role of glucosamine 1-phosphate in bacterial cells?
A1: Glucosamine 1-phosphate is a crucial precursor in the biosynthesis of UDP-N-acetylglucosamine (UDP-GlcNAc) [, ]. This nucleotide sugar serves as the building block for peptidoglycan, a major component of the bacterial cell wall, as well as lipopolysaccharides, which are found in the outer membrane of Gram-negative bacteria [, ].
Q2: How is glucosamine 1-phosphate synthesized in bacteria?
A2: Glucosamine 1-phosphate is generated from glucosamine 6-phosphate through the enzymatic activity of phosphoglucosamine mutase (GlmM) []. This enzyme catalyzes the reversible interconversion of these two sugar phosphates.
Q3: What happens to glucosamine 1-phosphate after it is synthesized?
A3: Glucosamine 1-phosphate is further processed by the bifunctional enzyme GlmU [, , , ]. GlmU first catalyzes the acetylation of glucosamine 1-phosphate to form N-acetylglucosamine 1-phosphate, utilizing acetyl-coenzyme A (acetyl-CoA) as the acetyl donor [, , ]. Subsequently, the N-terminal domain of GlmU catalyzes the uridylation of N-acetylglucosamine 1-phosphate, using uridine triphosphate (UTP) as a substrate, to yield UDP-GlcNAc [, , ].
Q4: How is the production of glucosamine 1-phosphate regulated in bacteria?
A5: The glmS gene encodes glucosamine-6-phosphate synthase, the enzyme responsible for glucosamine 6-phosphate synthesis, which is the precursor to glucosamine 1-phosphate. This gene is subject to feedback inhibition by glucosamine-6-phosphate [, ]. This feedback mechanism helps regulate the intracellular concentration of glucosamine 1-phosphate and downstream metabolites.
Q5: Why is glucosamine 1-phosphate metabolism an attractive target for the development of new antibacterial agents?
A6: Both GlmM and GlmU are essential enzymes for bacterial survival, and the biosynthesis pathway for UDP-N-acetylglucosamine is unique to prokaryotes [, , ]. This makes these enzymes, and the metabolic pathway they are involved in, promising targets for the development of novel antibiotics with selective toxicity towards bacteria.
Q6: What is the role of the GlmU enzyme in glucosamine 1-phosphate metabolism?
A7: GlmU is a bifunctional enzyme that catalyzes two crucial steps in the formation of UDP-N-acetylglucosamine from glucosamine 1-phosphate [, , ]. It first acts as an acetyltransferase, transferring an acetyl group from acetyl-CoA to glucosamine 1-phosphate to form N-acetylglucosamine 1-phosphate [, , ]. GlmU then functions as a uridyltransferase, adding a uridine monophosphate (UMP) group from UTP to N-acetylglucosamine 1-phosphate, producing UDP-GlcNAc [, , ].
Q7: What are the key structural features of Mycobacterium tuberculosis GlmU?
A8: Mycobacterium tuberculosis GlmU (GlmUMtb) exhibits a unique 30-residue extension at its C-terminus, not observed in other bacteria []. Additionally, it possesses a short helix that presents tryptophan-460 for substrate binding, and a distinctive acetyl-CoA binding mode termed the "U conformation", which is different from the "L conformation" observed in non-mycobacterial GlmU structures []. These unique structural features of GlmUMtb can potentially be exploited for designing highly specific inhibitors against this enzyme.
Q8: How does phosphorylation affect GlmU activity?
A9: Studies show that phosphorylation of threonine-418, located near the acetyltransferase active site of GlmUMtb, downregulates its acetyltransferase activity []. This suggests that phosphorylation might play a role in regulating GlmU activity in M. tuberculosis.
Q9: Have any inhibitors of GlmU been identified?
A10: Yes, several studies have identified inhibitors targeting the acetyltransferase activity of GlmU. These include sulfonamide derivatives [] and terreic acid, a secondary metabolite isolated from Aspergillus terreus [].
Q10: What is the molecular formula and weight of glucosamine 1-phosphate?
A10: The molecular formula of glucosamine 1-phosphate is C6H14NO8P. Its molecular weight is 259.14 g/mol.
Q11: Is there any spectroscopic data available for glucosamine 1-phosphate?
A13: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy has been used to confirm the structure of glucosamine 1-phosphate and its derivatives []. For instance, 1H NMR spectroscopy provided conclusive evidence for the specific cleavage site of a deacylase enzyme acting on lipid IVA, a glucosamine 1-phosphate-containing lipid A precursor [].
Q12: What is Lipid X and what is its significance in understanding lipid A biosynthesis?
A14: Lipid X is a glucosamine 1-phosphate derivative found to accumulate in phosphatidylglycerol-deficient E. coli mutants [, ]. Its structure consists of a glucosamine 1-phosphate molecule with β-hydroxymyristoyl chains attached at the 2 and 3 positions [, ]. The discovery of Lipid X provided crucial insights into the early stages of lipid A biosynthesis and helped establish the minimal structural requirements for the biological activity of lipopolysaccharides [, ].
Q13: Can glucosamine 1-phosphate be used to synthesize non-natural polysaccharides?
A15: Yes, thermostable α-glucan phosphorylase can utilize glucosamine 1-phosphate as a substrate for enzymatic polymerization, leading to the synthesis of non-natural α-(1→4)-linked D-glucosamine polymers [, , , , ]. This enzyme exhibits relaxed substrate specificity and can accommodate glucosamine 1-phosphate in addition to its natural substrate, glucose 1-phosphate.
Q14: What are some examples of non-natural polysaccharides synthesized using glucosamine 1-phosphate?
A16: Examples include α-(1→4)-linked D-glucosamine polymers, often referred to as chitosan stereoisomers [, ]. These polymers can be further chemically modified, for instance by N-acetylation, to obtain chitin stereoisomers [, ].
Q15: What are the potential applications of these non-natural polysaccharides?
A17: These novel materials show promise in various fields. For example, the amphoteric nature of α-glucans containing both glucuronic acid and glucosamine residues allows for the creation of pH-responsive hydrogels [, ]. These hydrogels can potentially be utilized in drug delivery systems or tissue engineering applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



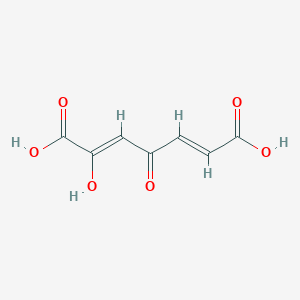

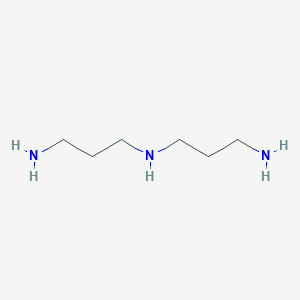

![[2-[(2S,4S)-4-cyclohexyl-2-phenylmethoxycarbonylpyrrolidin-1-yl]-2-oxoethyl]-(4-phenylbutyl)phosphinic acid](/img/structure/B123869.png)
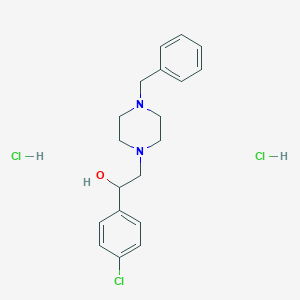
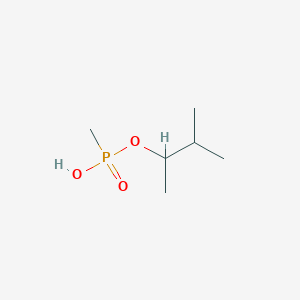
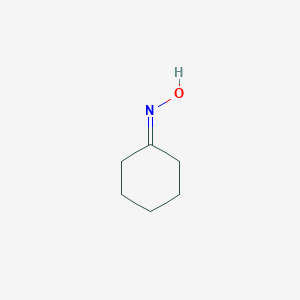
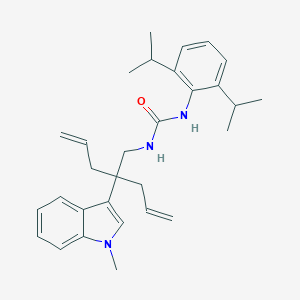
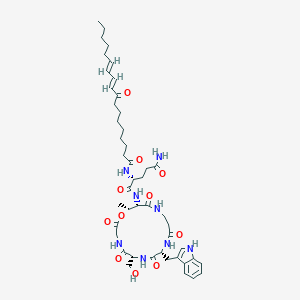

![4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B123893.png)

